molecular formula C11H17NO4 B1455038 (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 953061-58-0

(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B1455038
CAS No.: 953061-58-0
M. Wt: 227.26 g/mol
InChI Key: XHSWPMLWCOQLSC-VGTGIXBYSA-N
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Description

(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

Biology and Medicine: In medicinal chemistry, (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is explored for its potential as a precursor to bioactive molecules.

Industry: The compound’s unique structural properties make it valuable in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions to occur at other sites within the molecule. This enables the synthesis of complex structures with high precision.

Comparison with Similar Compounds

  • (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be compared to other bicyclic compounds with different protecting groups, such as benzyl or acetyl groups.
  • Compounds with similar bicyclic cores but different functional groups can also be considered.

Uniqueness: The presence of the tert-butoxycarbonyl group provides unique reactivity and stability, making this compound particularly useful in synthetic applications.

Properties

IUPAC Name

(1S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)11-4-6(11)5-12-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSWPMLWCOQLSC-VGTGIXBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC1CNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]12C[C@H]1CNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743910
Record name (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953061-58-0
Record name (1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 3
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 4
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 5
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 6
(1S,5R)-1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

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